molecular formula C12H16N2O5S B279693 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide

Cat. No. B279693
M. Wt: 300.33 g/mol
InChI Key: YFLCQNSFXRWXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide, also known as NBDPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of nitrobenzene and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide works by covalently modifying the active site of enzymes and proteins. The compound contains a reactive sulfhydryl group that can react with the active site of enzymes and proteins, forming a covalent bond. This modification can alter the activity of the enzyme or protein, allowing researchers to study its mechanism of action. The fluorescent properties of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide also make it a useful tool for monitoring enzyme activity in real-time.
Biochemical and Physiological Effects:
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to modulate the function of various proteins, including membrane proteins and receptors. N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide in lab experiments is its high sensitivity and specificity. The compound has a high affinity for the active site of enzymes and proteins, allowing researchers to monitor their activity with high precision. The fluorescent properties of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide also make it a useful tool for monitoring enzyme activity in real-time. However, one of the limitations of using N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide. One area of research is the development of new derivatives of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide that exhibit improved properties, such as increased sensitivity and reduced cytotoxicity. Another area of research is the application of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide in the study of disease-related enzymes and proteins. N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide has the potential to be a useful tool for identifying new drug targets and developing new therapeutics for various diseases. Additionally, the use of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide in live-cell imaging and in vivo studies is an area of active research, which has the potential to provide new insights into the mechanism of action of various enzymes and proteins.

Synthesis Methods

The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide involves the reaction of 5-nitro-2-chlorobenzene with 3-mercapto-1,2-propanediol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with propanoyl chloride to yield the final product, N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide. The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide is a multi-step process that requires careful control of reaction conditions and purification steps to ensure the purity of the final product.

Scientific Research Applications

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the mechanism of action of various enzymes and proteins. N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide is commonly used as a fluorescent probe to monitor enzyme activity, protein-protein interactions, and protein-ligand interactions. It has been used to study the activity of various enzymes, including proteases, kinases, and phosphatases. N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide has also been used to study the structure and function of various proteins, including membrane proteins and receptors.

properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]propanamide

InChI

InChI=1S/C12H16N2O5S/c1-2-12(17)13-8-3-9(14(18)19)5-11(4-8)20-7-10(16)6-15/h3-5,10,15-16H,2,6-7H2,1H3,(H,13,17)

InChI Key

YFLCQNSFXRWXDO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC(=C1)SCC(CO)O)[N+](=O)[O-]

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)SCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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